molecular formula C14H15N3O4 B6529416 ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate CAS No. 946306-41-8

ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate

Cat. No.: B6529416
CAS No.: 946306-41-8
M. Wt: 289.29 g/mol
InChI Key: COSTXKWAKLETAZ-UHFFFAOYSA-N
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Description

Ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate is a synthetic organic compound featuring a 1,3,4-oxadiazole ring substituted with an ethyl group at the 5-position, linked to a phenyl ring. The carbamoylformate moiety is esterified with an ethyl group, enhancing lipophilicity.

Properties

IUPAC Name

ethyl 2-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-3-11-16-17-13(21-11)9-5-7-10(8-6-9)15-12(18)14(19)20-4-2/h5-8H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSTXKWAKLETAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

This compound is derived from the oxadiazole family, known for their diverse biological activities. The synthesis typically involves the reaction of 5-ethyl-1,3,4-oxadiazole with appropriate phenyl and carbamate derivatives. The general reaction pathway can be summarized as follows:

  • Formation of Oxadiazole: Synthesize 5-ethyl-1,3,4-oxadiazole from corresponding precursors.
  • Carbamoylation: React the oxadiazole with an isocyanate to introduce the carbamoyl group.
  • Esterification: Finally, esterify with formic acid to yield the target compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. For instance:

  • In Vitro Studies: Compounds similar to this compound have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
CompoundActivityTarget Organisms
S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioateWeak selective antibacterialStaphylococcus aureus, Bacillus subtilis

Anticancer Activity

Oxadiazole derivatives have also been explored for their anticancer potential. A study indicated that certain oxadiazole compounds induce apoptosis in cancer cells by disrupting microtubule dynamics . The mechanism often involves inhibition of specific proteins essential for cell division.

CompoundMechanismCancer Type
2-(3-benzamidopropanamido)thiazole-5-carboxylateInhibition of HSET proteinCentrosome-amplified cancer cells

Anti-inflammatory Properties

In addition to antimicrobial and anticancer effects, compounds in this class have shown promising anti-inflammatory activity. The presence of specific functional groups enhances their ability to modulate inflammatory pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxadiazole derivatives for antimicrobial activity:

  • Objective: Assess the efficacy against common bacterial strains.
  • Methodology: Disk diffusion method was employed.
  • Results: Compounds exhibited varying degrees of inhibition against tested strains.

Case Study 2: Anticancer Screening

Another study focused on the anticancer properties:

  • Objective: Determine effects on cell viability in cancer cell lines.
  • Methodology: MTT assay used to measure cell proliferation.
  • Results: Significant reduction in viability observed at specific concentrations.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate has been synthesized and evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of oxadiazoles showed promising results against resistant strains of bacteria, suggesting potential as new antimicrobial agents .

Anti-inflammatory Properties
The compound's structure allows it to interact with biological targets involved in inflammation pathways. Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines in vitro, making it a candidate for further development as an anti-inflammatory drug .

Agricultural Applications

Pesticidal Activity
The unique chemical structure of this compound lends itself to applications in agrochemicals. Research has shown that oxadiazole derivatives can act as effective pesticides. A case study highlighted the compound's ability to repel certain pests while being non-toxic to beneficial insects .

Herbicide Development
In addition to its pesticidal properties, this compound has been explored for use as a herbicide. Its effectiveness against specific weed species was tested in field trials, showing a reduction in weed biomass without harming crop yields .

Materials Science

Polymer Synthesis
this compound has also found applications in materials science. It can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating oxadiazole units into polymer backbones improves their resistance to thermal degradation .

Nanocomposite Formation
Recent studies have explored the use of this compound in creating nanocomposites with improved electrical and mechanical properties. The integration of this compound into nanomaterials has shown potential for applications in electronic devices and sensors due to its conductive properties .

Data Tables

Application AreaSpecific UseFindings
Medicinal ChemistryAntimicrobial AgentsEffective against resistant bacterial strains
Anti-inflammatory Drug CandidatesInhibits pro-inflammatory cytokines in vitro
Agricultural SciencePesticidesEffective pest repellent; non-toxic to beneficial insects
HerbicidesReduces weed biomass without harming crops
Materials SciencePolymer SynthesisEnhances thermal stability and mechanical properties
Nanocomposite FormationImproves electrical and mechanical properties

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic cores (e.g., thiazole vs. oxadiazole), and ester/acid functional groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents/Modifications Biological Relevance (Inferred) Physical/Chemical Properties Reference
Ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate (Target) 5-Ethyl-1,3,4-oxadiazole, ethyl ester Likely antimicrobial/chemotherapeutic High lipophilicity (ester group)
Ethyl ([2-(methylthio)phenyl]amino)(oxo)acetate Methylthio group on phenyl ring Unspecified (similar ester backbone) Moderate solubility in organic solvents
Ethyl ([3-(acetylamino)phenyl]amino)(oxo)acetate Acetylamino group on phenyl ring Potential protease inhibition Enhanced hydrogen-bonding capacity
Ethyl ({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}carbamoyl)formate Thiazole core, chloroethyl substituent Anticancer (thiazole derivatives) Electrophilic chloroethyl group
[[4-(Trifluoromethyl)phenyl]carbamoyl]formic acid (Hydrolyzed analog) Trifluoromethyl group, carboxylic acid Improved solubility (acid vs. ester) Polar, acidic (pH-dependent ionization)
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Sulfanyl acetate, phenyl-oxadiazole Antimicrobial (oxadiazole derivatives) Moderate stability, sulfur reactivity

Key Observations

Heterocyclic Core Influence: The 1,3,4-oxadiazole ring in the target compound is associated with π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets like enzymes or DNA .

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in ’s analog increases metabolic stability and acidity, enhancing solubility in aqueous media compared to the ethyl ester . Electron-Donating Groups (e.g., methylthio, acetylamino): These groups may improve membrane permeability but reduce oxidative stability .

Ester vs. Acid Functionality :

  • The ethyl ester in the target compound improves cell membrane penetration but may require hydrolysis (e.g., via esterases) for activation. The carboxylic acid analog () is more water-soluble, favoring renal excretion .

Biological Activity Trends :

  • Oxadiazoles with alkyl substituents (e.g., ethyl) exhibit moderate antimicrobial activity, while thiazole derivatives with chloroethyl groups show cytotoxicity, likely due to alkylating properties .

Q & A

Q. What are the recommended synthetic routes for ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate, and how are intermediates characterized?

Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides using reagents like POCl₃ or polyphosphoric acid .
  • Step 2 : Carbamoylation of the phenyl group using ethyl chlorooxalate or activated carbonyl intermediates under reflux in anhydrous solvents (e.g., THF or DCM) .
  • Characterization :
    • NMR : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H NMR δ 8.2–8.5 ppm for aromatic protons adjacent to the oxadiazole) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 355.34 for analogous compounds) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • FT-IR : Identify carbamoyl C=O stretches (~1680–1720 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • XRD : Resolve crystallographic data for bond angles (e.g., 109.5° for tetrahedral carbons) and molecular packing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Toxicity : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation) based on structurally similar oxadiazoles; use fume hoods and nitrile gloves .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation with SDS documentation .

Advanced Research Questions

Q. How can experimental design optimize bioactivity studies for this compound?

  • Split-Plot Design : Test multiple concentrations (e.g., 1–100 µM) across biological replicates using randomized blocks to account for batch variability .
  • Controls : Include positive controls (e.g., known enzyme inhibitors) and vehicle-only groups to isolate compound-specific effects .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Validation Steps :
    • Re-run assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
    • Use molecular docking to reassess binding poses if in vitro activity is lower than predicted, adjusting force field parameters (e.g., AMBER vs. CHARMM) .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Laboratory Studies :
    • Hydrolysis: Incubate at pH 3–9 to identify pH-labile bonds (e.g., ester or carbamoyl groups) .
    • Photolysis: Expose to UV light (λ = 254 nm) and analyze by LC-MS for photodegradants .
  • Field Studies : Monitor soil/water matrices near application sites for bioaccumulation using SPE-LC/MS/MS .

Q. How can synthetic yields be improved without catalysts?

  • Solvent Optimization : Replace DMF with ethanol-water mixtures to enhance cyclization efficiency (e.g., 80% yield vs. 65% in DMF) .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving atom economy .

Q. What strategies link structural modifications to enhanced target binding?

  • SAR Analysis :
    • Replace the ethyl group on the oxadiazole with electron-withdrawing substituents (e.g., -CF₃) to boost enzyme inhibition .
    • Modify the carbamoyl formate group to a methyl ester to evaluate steric effects on receptor docking .

Q. How are degradation products identified and quantified?

  • HRMS/MS : Fragment ions (e.g., m/z 268.2674 for phenolic derivatives) confirm cleavage of the oxadiazole ring .
  • Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to rank degradation products by hazard .

Q. What advanced bioassays evaluate multi-target effects in complex systems?

  • Transcriptomics : Treat cell lines (e.g., HepG2) and perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress) .
  • 3D Tumor Spheroids : Assess penetration efficacy in hypoxic core regions using fluorescence-labeled analogs .

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